(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the chloromethyl group: This step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Formation of the pyridin-2-ylmethylene group: This can be achieved through a condensation reaction between the isoxazole derivative and pyridine-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, or other desired characteristics.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Chloromethyl compounds: Compounds containing chloromethyl groups attached to different core structures.
Uniqueness
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2/b8-5+ |
InChI Key |
GNBAXRVRVCMWTJ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.